molecular formula C9H11N3S2 B12699713 2,4-Dithio-1-(p-tolyl)biuret

2,4-Dithio-1-(p-tolyl)biuret

Cat. No.: B12699713
M. Wt: 225.3 g/mol
InChI Key: TVDZTTUSRWGMIM-UHFFFAOYSA-N
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Description

2,4-Dithio-1-(p-tolyl)biuret is a sulfur-containing derivative of biuret, a compound formed by the condensation of urea. The substitution of oxygen with sulfur in biuret analogs significantly alters their electronic, steric, and reactivity profiles.

Properties

Molecular Formula

C9H11N3S2

Molecular Weight

225.3 g/mol

IUPAC Name

1-carbamothioyl-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C9H11N3S2/c1-6-2-4-7(5-3-6)11-9(14)12-8(10)13/h2-5H,1H3,(H4,10,11,12,13,14)

InChI Key

TVDZTTUSRWGMIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/EC1670000” involves specific synthetic routes that are designed to yield the compound in its pure form. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to facilitate the chemical reactions. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of “NIOSH/EC1670000” is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The industrial production methods are optimized for efficiency and cost-effectiveness while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: “NIOSH/EC1670000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s behavior and reactivity in different environments.

Common Reagents and Conditions: The common reagents used in the reactions of “NIOSH/EC1670000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of “NIOSH/EC1670000” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.

Scientific Research Applications

“NIOSH/EC1670000” has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a model compound in biochemical assays. In industry, “NIOSH/EC1670000” is utilized in the production of materials, coatings, and other chemical products.

Mechanism of Action

The mechanism of action of “NIOSH/EC1670000” involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the nature of the compound and the context in which it is used. The molecular targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred from related compounds:

a. Biuret (1,3-Diurea)

  • Structure : Biuret (NH₂-CONH-CONH₂) lacks sulfur and aromatic substituents.
  • Applications : Used in polyurea greases for lubrication, synthesized via reactions between isocyanates and amines in base oils .

b. 2-(p-Tolyl)-2,3-dihydro-1H-perimidine (TDHP)

  • Structure : A nitrogen-containing heterocycle with a p-tolyl group, synthesized via green chemistry methods .
  • Properties : Studied via DFT (B3LYP/6-311G(d,p)), revealing planar geometry and delocalized electron density.
  • Key Differences : TDHP’s fused aromatic system contrasts with the linear thiobiuret structure, leading to divergent electronic properties and reactivity.

c. Allyl p-Tolyl Ether Derivatives

  • Relevance : Used in tensor property prediction studies (e.g., polarizability, chemical shift tensors) via machine learning models like ETGNN .
  • Key Differences : Ethers lack the thiourea functionality, limiting their utility in metal-binding or catalysis compared to sulfur-rich biurets.

d. α-Sulfinyl Carbanions (e.g., 2-Pyridylmethyl p-Tolyl Sulfoxides)

  • Reactivity : Exhibit stereoselective reactions with aldehydes due to chiral sulfinyl groups .
  • Key Differences : Sulfoxides focus on carbanion stability and stereochemistry, whereas thiobiurets may prioritize ligand behavior or thermal stability.

Data Table: Hypothetical Comparison Based on General Trends

Property 2,4-Dithio-1-(p-tolyl)biuret (Hypothetical) Biuret TDHP Allyl p-Tolyl Ether
Functional Groups Thiourea, p-tolyl Urea Perimidine, p-tolyl Ether, allyl, p-tolyl
Sulfur Content High (two thio groups) None None None
Aromaticity Moderate (p-tolyl) None High (fused ring) Moderate (p-tolyl)
DFT/Computational Use Likely for electronic structure analysis Not reported B3LYP/6-311G(d,p) used Polarizability modeling
Applications Metal coordination, catalysis Lubricants, greases Electronic materials Tensor property prediction

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